1-(3-Methylpiperazin-1-yl)propan-1-one
Overview
Description
“1-(3-Methylpiperazin-1-yl)propan-1-one” is a chemical compound with the molecular formula C8H16N2O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound has a molecular weight of 156.23 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 156.23 g/mol . The compound has a topological polar surface area of 32.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .
Scientific Research Applications
Kinetic Modeling in PET Tracer Analysis
1-(3-Methylpiperazin-1-yl)propan-1-one is a compound structurally related to various piperazine derivatives that have been explored in scientific research. A notable application involves the related compound N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP), a substrate for acetylcholinesterase (AChE). [11C]PMP is used in positron emission tomography (PET) to estimate AChE activity in the human brain, providing insights into neurological function and health (Koeppe et al., 1999). This research highlights the compound's utility in diagnosing and monitoring neurodegenerative diseases by evaluating enzyme activity changes.
Pharmacological and Toxicological Studies
Piperazine derivatives, including compounds structurally related to this compound, have been the subject of pharmacological and toxicological studies. For instance, the synthetic stimulant 1-benzylpiperazine (BZP) has been analyzed for its life-threatening toxicity, shedding light on the potential risks and mechanisms of action of similar compounds (Gee, Jerram, & Bowie, 2010). Such studies contribute to understanding the safety profile and physiological impact of related piperazine derivatives, potentially guiding therapeutic applications and regulatory decisions.
Metabolism and Drug Interaction Research
Research on the metabolism and interaction of piperazine derivatives with other substances can provide valuable insights into drug design and safety. For example, the study of 4-methylpyrazole (a compound with a similar piperazine structure) in humans has revealed its potential as an alternative to ethanol therapy for ethylene glycol intoxication, emphasizing the importance of understanding metabolic pathways and interactions for clinical applications (Baud et al., 1986). Such research underscores the significance of piperazine derivatives in developing antidotes and treatments for poisonings.
Properties
IUPAC Name |
1-(3-methylpiperazin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKIXISHGUQIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCNC(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441329 | |
Record name | 1-(3-Methylpiperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314729-15-2 | |
Record name | 1-(3-Methylpiperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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